Loss of Carboxylic Acid Group Abolishes AT1 Receptor Binding Affinity Relative to Valsartan
Valsartan Decarboxylic Acid lacks the carboxylic acid moiety present in Valsartan, which is essential for high-affinity interaction with Ser105 and Lys199 residues of the AT1 receptor [1]. While Valsartan binds the human AT1 receptor with a Ki of 2.38 nM and displays approximately 30,000-fold selectivity over the AT2 receptor, Valsartan Decarboxylic Acid—formed by photodegradation-induced decarboxylation—has no reported AT1 receptor binding affinity, consistent with the established structure-activity relationship wherein the carboxylic acid group of the biphenyl-tetrazole sartans is critical for receptor interaction .
| Evidence Dimension | AT1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No measurable AT1 receptor binding affinity (carboxylic acid group absent); identified as photodegradation product DP-1 with structure confirmed as N-[2′-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-N-isobutylpentanamide |
| Comparator Or Baseline | Valsartan: Ki = 2.38 nM (human AT1 receptor); 30,000-fold selectivity over AT2 receptor |
| Quantified Difference | Complete loss of detectable AT1 receptor binding; molecular weight reduced from 435.52 g/mol (Valsartan, C24H29N5O3) to 391.51 g/mol (Valsartan Decarboxylic Acid, C23H29N5O) |
| Conditions | Radioligand binding assay using human AT1 receptor for Valsartan Ki determination; photodegradation under UV-vis radiation (λ > 320 nm) for DP-1 generation and structural confirmation by IR, NMR, and MS |
Why This Matters
This confirms that Valsartan Decarboxylic Acid is pharmacologically inert at the AT1 receptor, making it a clinically irrelevant degradation product that must nonetheless be analytically resolved and quantified to ensure Valsartan drug substance purity, as its presence indicates drug degradation without therapeutic contribution.
- [1] Bhuiyan MA, et al. Binding sites of valsartan, candesartan and losartan with angiotensin II receptor 1 subtype by molecular modeling. Life Sci. 2009;85(3-4):136-140. View Source
